[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
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Overview
Description
[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a hydroxypropyl group and a butanoate ester, making it a unique molecule with diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves multiple steps, starting with the preparation of the purine base. The purine base is typically synthesized through a series of reactions involving amination, oxidation, and cyclization. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by esterification to attach the butanoate group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular processes and enzyme interactions.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of [2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of target molecules .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A folate analog used in cancer treatment.
Methotrexate: Another folate analog with similar anticancer properties.
Tubercidin: A nucleoside analog with antiviral activity.
Uniqueness
What sets [2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate apart is its combination of a purine base with a hydroxypropyl group and a butanoate ester. This unique structure grants it distinct chemical properties and a broad range of applications in various scientific fields .
Properties
Molecular Formula |
C22H32N6O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C22H32N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-18,21,26,29H,8-10,12,23H2,1-2H3,(H,25,32)(H,27,30)/t15?,16-,17?,18?,21?/m0/s1 |
InChI Key |
LNMGLWMOHAPQGA-RHUDURJISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2C1NC(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2C1NC(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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